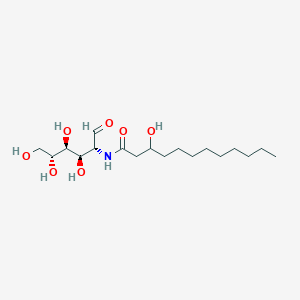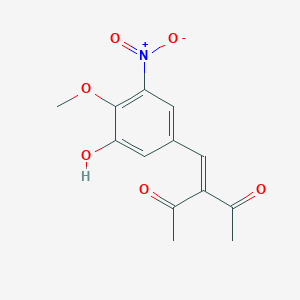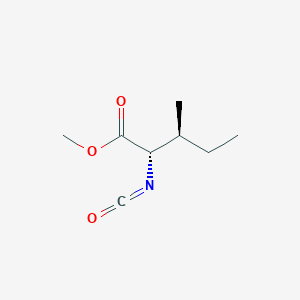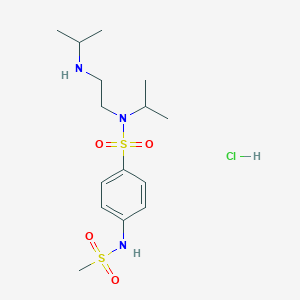
Risotilide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Risotilide hydrochloride is a chemical compound that belongs to the class of macrolide antibiotics. It is synthesized from erythromycin and has been found to be effective against a wide range of bacterial infections.
Applications De Recherche Scientifique
Risotilide hydrochloride has been extensively studied for its antibacterial properties. It has been found to be effective against a wide range of gram-positive and gram-negative bacteria, including Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis. It has also been studied for its potential use in the treatment of Helicobacter pylori infections.
Mécanisme D'action
Risotilide hydrochloride works by binding to the bacterial ribosome and inhibiting protein synthesis. This leads to the death of the bacteria and the clearance of the infection.
Effets Biochimiques Et Physiologiques
Risotilide hydrochloride has been shown to have minimal side effects and is generally well-tolerated. It has been found to have good tissue penetration and is effective at low doses.
Avantages Et Limitations Des Expériences En Laboratoire
Risotilide hydrochloride is a useful tool for studying bacterial infections in the laboratory. It is effective against a wide range of bacteria and has minimal side effects. However, its use is limited by its cost and availability.
Orientations Futures
There are several areas of research that could benefit from the study of risotilide hydrochloride. These include the development of new antibiotics, the study of bacterial resistance mechanisms, and the development of new treatments for bacterial infections.
In conclusion, risotilide hydrochloride is a useful tool for studying bacterial infections in the laboratory. Its effectiveness against a wide range of bacteria, minimal side effects, and good tissue penetration make it a valuable asset in the fight against bacterial infections. Further research is needed to fully understand its potential and to develop new treatments for bacterial infections.
Méthodes De Synthèse
Risotilide hydrochloride is synthesized from erythromycin by a process called semisynthesis. The process involves the removal of a sugar molecule from erythromycin and the addition of a new molecule called a thiazole ring. The resulting compound is then converted to the hydrochloride salt form.
Propriétés
Numéro CAS |
116907-13-2 |
|---|---|
Nom du produit |
Risotilide hydrochloride |
Formule moléculaire |
C15H28ClN3O4S2 |
Poids moléculaire |
414 g/mol |
Nom IUPAC |
4-(methanesulfonamido)-N-propan-2-yl-N-[2-(propan-2-ylamino)ethyl]benzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C15H27N3O4S2.ClH/c1-12(2)16-10-11-18(13(3)4)24(21,22)15-8-6-14(7-9-15)17-23(5,19)20;/h6-9,12-13,16-17H,10-11H2,1-5H3;1H |
Clé InChI |
RFMZRLGPSDNVKE-UHFFFAOYSA-N |
SMILES |
CC(C)NCCN(C(C)C)S(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C.Cl |
SMILES canonique |
CC(C)NCCN(C(C)C)S(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C.Cl |
Autres numéros CAS |
116907-13-2 |
Synonymes |
enzenesulfonamide, N-(1-methylethyl)-N-(2-((1-methylethyl)amino)ethyl)-4-((methylsulfonyl)amino)-, monohydrochloride risitolide risotilide risotilide hydrochloride WY 48986 WY-48986 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



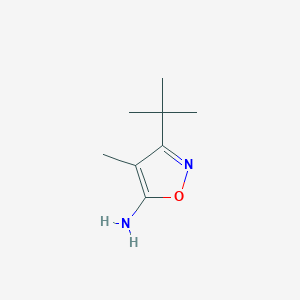
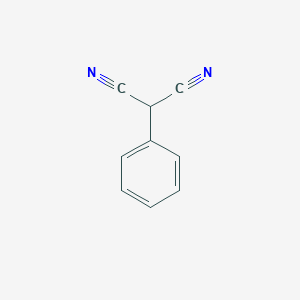

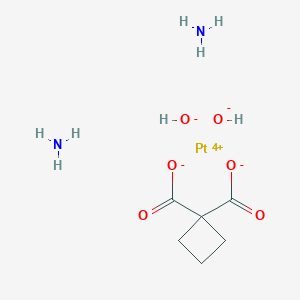

![4-Hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide](/img/structure/B51534.png)
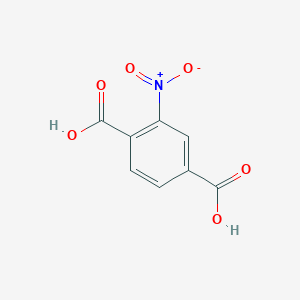
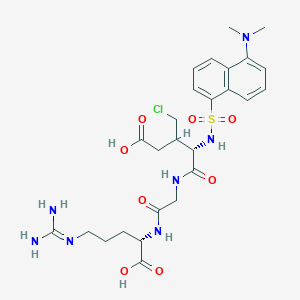
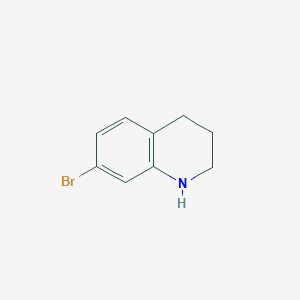
![7-ethoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B51539.png)
